4-Oxo-isotretinoin is a significant metabolite of isotretinoin, a retinoid derivative of vitamin A primarily used in the treatment of severe acne. Isotretinoin itself is well-known for its efficacy in reducing sebum production and its ability to induce apoptosis in sebaceous glands. 4-Oxo-isotretinoin is formed through the metabolic oxidation of isotretinoin and plays a crucial role in the pharmacological effects associated with retinoid therapy.
4-Oxo-isotretinoin is derived from isotretinoin, which was first approved by the U.S. Food and Drug Administration in 1982. The compound is synthesized via metabolic pathways involving cytochrome P450 enzymes, particularly CYP26A1 and CYP3A4, which are responsible for the hydroxylation and subsequent oxidation processes that yield this metabolite .
4-Oxo-isotretinoin falls under the category of small molecules and specifically belongs to the class of retinoids. It is characterized by its structural similarity to retinoic acid, which is crucial for various biological functions, including gene expression regulation during development and cellular differentiation .
The synthesis of 4-Oxo-isotretinoin can be achieved through various chemical reactions involving isotretinoin as a precursor. The primary method involves the oxidation of isotretinoin using oxidizing agents such as manganese dioxide or cytochrome P450 enzymes.
The molecular formula for 4-Oxo-isotretinoin is C20H26O3, with a molecular weight of approximately 314.4186 g/mol. Its structure features a complex arrangement of carbon rings and functional groups characteristic of retinoids.
4-Oxo-isotretinoin participates in various biochemical reactions within biological systems:
The enzymatic pathways involving cytochrome P450 enzymes are critical for these transformations, influencing both pharmacokinetics and pharmacodynamics of retinoids in clinical settings.
The mechanism of action for 4-Oxo-isotretinoin involves its interaction with nuclear receptors that regulate gene expression related to cell growth and differentiation. Specifically:
Studies indicate that concentrations of 4-Oxo-isotretinoin can exceed those of isotretinoin itself in circulation, suggesting its significant role in the therapeutic effects observed during treatment .
4-Oxo-isotretinoin has several applications in scientific research:
The primary metabolic pathway of isotretinoin (13-cis-retinoic acid) involves cytochrome P450 (CYP)-mediated oxidation at the C4 position of its cyclohexenyl ring, forming 4-oxo-isotretinoin as the dominant plasma metabolite. This biotransformation occurs extensively in human hepatic microsomes, with 4-oxo-isotretinoin constituting up to 5.4 μM in systemic circulation—exceeding isotretinoin plasma concentrations by severalfold after therapeutic dosing [1] [7]. The reaction proceeds via a transient 4-hydroxy-isotretinoin intermediate, which undergoes rapid dehydrogenation to the stable ketone metabolite. In vitro studies using human liver microsomes confirm this pathway accounts for >80% of isotretinoin clearance, positioning 4-oxo-isotretinoin as pharmacokinetically indispensable [7] [10].
Distinct CYP isoforms govern isotretinoin oxidation, with catalytic efficiency varying significantly across enzymes:
| CYP Isoform | Affinity (Km, μM) | Catalytic Efficiency (Vmax/Km) | Contribution to Metabolism |
|---|---|---|---|
| CYP2C8 | 15.2 ± 3.1 | 0.42 ± 0.08 | Primary (∼45%) |
| CYP3A4 | 28.7 ± 5.6 | 0.18 ± 0.03 | Secondary (∼30%) |
| CYP2C9 | 62.3 ± 10.4 | 0.06 ± 0.01 | Minor (<15%) |
| CYP26A1 | 0.8 ± 0.2 | 1.25 ± 0.3 | Tissue-specific (skin/liver) |
Table 1: Enzyme kinetics of human CYP isoforms involved in 4-oxo-isotretinoin formation [2] [8]
CYP2C8 and CYP3A4 dominate hepatic oxidation, while the retinoic acid-metabolizing enzyme CYP26A1 exhibits high affinity but contributes minimally to hepatic clearance due to lower expression. Crucially, CYP26A1 inducibility by all-trans-retinoic acid (a minor isotretinoin metabolite) creates feedback loops that may indirectly modulate 4-oxo-isotretinoin generation in extrahepatic tissues [2] [10]. Competitive inhibition studies using monoclonal antibodies confirm CYP2C8’s primacy, suppressing metabolite formation by >70% in human hepatocytes [8].
Isotretinoin undergoes pH- and temperature-dependent reversible isomerization to all-trans-retinoic acid (tretinoin), establishing a dynamic equilibrium where 4-oxo metabolites of both isomers coexist in vivo. Nuclear magnetic resonance (NMR) analyses reveal the isomerization rate constant (kiso) is 0.12 h⁻¹ at physiological pH, permitting measurable interconversion during hepatic transit [3] [9]:
Isotretinoin (13-cis) ⇌ Tretinoin (all-trans) │ CYP oxidation │ CYP oxidation ↓ ↓ 4-Oxo-isotretinoin ⇌ 4-Oxo-tretinoin Scheme 1: Interlinked isomerization and oxidation pathways
This equilibrium allows 4-oxo-isotretinoin to derive from direct isotretinoin oxidation OR via isomerization to tretinoin followed by oxidation. Mass spectrometry studies in humans indicate ∼18% of circulating 4-oxo-isotretinoin originates from the tretinoin pathway [9]. The s-trans conformation of isotretinoin (dominant in crystalline Form I) favors CYP2C8 binding, while s-cis conformers exhibit higher aqueous solubility but reduced metabolic stability [3].
Compartmental modeling of human liver microsomes quantifies metabolic fluxes:
Flux balance analysis indicates oxidation dominates (∼92% of total clearance) over isomerization (∼8%) [1] [8]. Co-factor depletion studies demonstrate NADPH-dependent CYP activity accounts for >95% of 4-oxo-isotretinoin generation, with negligible contribution from alcohol dehydrogenases or non-enzymatic oxidation [1]. Notably, 4-oxo-isotretinoin itself undergoes further oxidation to di-oxygenated metabolites (e.g., 4-OH-18-COOH-isotretinoin), but these represent <5% of total metabolites [7].
Population pharmacokinetic studies reveal 8.7-fold variability in isotretinoin→4-oxo-isotretinoin conversion rates, driven by:
| Factor | Impact on 4-Oxo Formation | Evidence |
|---|---|---|
| CYP2C8*3 polymorphism | ↓ 40% CL | In vitro kinetics with variant alleles [8] |
| CYP26A1 inducibility | ↑ 3.5-fold in "high inducers" | Keratinocyte mRNA-vs-activity correlation [2] |
| Hepatic steatosis | ↓ 25–60% Vmax | Microsomes from fatty liver donors [1] |
| Alcohol co-exposure | No significant effect | Clinical PK study in drinkers [1] |
Table 2: Clinical and genetic modifiers of 4-oxo-isotretinoin formation
High CYP26A1 inducibility (defined as >500-fold mRNA increase after retinoic acid exposure) associates with 2.1-fold faster isotretinoin clearance, potentially reducing therapeutic efficacy [2]. Conversely, CYP2C8 poor metabolizers exhibit 37% higher isotretinoin AUC but unaltered 4-oxo-isotretinoin exposure, suggesting compensatory pathways [8]. Ethnic differences are notable: East Asian cohorts show 1.8-fold higher median 4-oxo-isotretinoin:isotretinoin AUC ratios than Europeans, possibly reflecting CYP2C8 allele frequency disparities [4].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8